5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is a compound that belongs to the class of fluorinated nicotinic acids. Its molecular formula is C13H8F4N2O2, and it has a molecular weight of 306.21 g/mol. This compound is notable for its incorporation of both fluorine and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity. The compound is primarily studied for its potential applications in medicinal chemistry and agrochemicals.
The compound can be synthesized through various chemical methods, often involving the introduction of fluorine and trifluoromethyl groups into the nicotinic acid framework. Research on this compound can be found in scientific literature and chemical databases such as PubChem.
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is classified as a fluorinated organic compound and a derivative of nicotinic acid. It falls under the category of pharmaceuticals and agrochemicals due to its potential therapeutic and agricultural applications.
The synthesis of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid typically involves several key steps:
The specific conditions for these reactions—including temperature, solvent choice, and reaction time—are critical for optimizing yield and purity. For instance, palladium-catalyzed reactions may require inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular structure of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid features a pyridine ring (from nicotinic acid) substituted with a fluorinated phenyl group:
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid can undergo several types of chemical reactions:
The reactivity profile of this compound is largely dictated by the electronic effects imparted by the fluorinated substituents, which can stabilize or destabilize intermediates formed during chemical transformations.
The mechanism of action for 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is primarily studied in relation to its interaction with nicotinic acetylcholine receptors (nAChRs).
Research indicates that modifications at the 4-position on the phenyl ring can significantly alter binding affinity and selectivity towards different nAChR subtypes, which is crucial for therapeutic applications targeting neurological disorders.
Relevant data from studies suggest that compounds with similar structures often exhibit unique solubility profiles and reactivity patterns due to their fluorinated nature.
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid has several scientific uses:
Electrophilic aromatic substitution (EAS) is pivotal for introducing trifluoromethyl groups onto aryl rings in nicotinic acid derivatives. The trifluoromethyl group (−CF₃) acts as a strong electron-withdrawing moiety, rendering the aromatic ring less electron-rich and thus requiring highly activated electrophilic reagents. Common reagents include:
Regioselectivity is governed by the −CF₃ group’s meta-directing effect during EAS. For example, nitration of trifluoromethylbenzene yields >90% meta-nitro product due to the group’s deactivating nature [2]. This necessitates precise positioning of the −CF₃ group before constructing the nicotinic acid core to avoid undesired isomers.
Table 1: Electrophilic Trifluoromethylation Reagents and Performance
| Reagent | Conditions | Yield Range | Regioselectivity |
|---|---|---|---|
| Umemoto reagent (PhSO⁺CF₃) | RT, DCM | 60-85% | Ortho/Para preferred |
| CF₃SO₂Cl | Photoredox, RT | 70-92% | Meta-dominated |
| CF₃I/CuI | DMF, 100°C | 50-75% | Position-dependent |
Position-specific fluorination at the pyridine C5 position relies on nucleophilic aromatic substitution (SNAr) or Balz-Schiemann reactions. Key approaches include:
The C5-fluorine’s introduction impacts electronic properties: Fluorine’s -I effect enhances the carboxylic acid’s acidity (pKa reduction by 0.5–1.0 units) and stabilizes adjacent carbanions, facilitating downstream functionalization [8].
Suzuki-Miyaura and Stille couplings connect trifluoromethylphenyl moieties to halogenated nicotinic acids. Optimized protocols include:
Critical challenges involve suppressing protodeboronation of electron-deficient arylboronic acids and minimizing ester hydrolysis during coupling. Protecting the nicotinic acid as a tert-butyl ester improves compatibility [10].
Industrial-scale −CF₃ group installation employs vapor-phase halogen exchange:
Table 2: Vapor-Phase Fluorination Conditions and Outcomes
| Substrate | Catalyst | Temperature | HF Equivalents | CF₃ Yield |
|---|---|---|---|---|
| 3-Picoline | Cr₂O₃/SiO₂ | 380°C | 4 | 88% |
| 2-Chloro-5-methylpyridine | FeF₃ | 400°C | 6 | 82% |
| 5-Methylnicotinic acid | None | 320°C | 8 | 78% |
Temperature governs selectivity in multi-step syntheses:
Table 3: Temperature Optimization in Key Synthetic Steps
| Reaction Step | Optimal Temp. | Side Reactions Above Limit | Yield Loss |
|---|---|---|---|
| Diazotization-Fluorination | 0–5°C | Diazonium decomposition | >40% |
| Suzuki Coupling | 80–90°C | Protodeboronation | 15–20% |
| Vapor-Phase CF₃ Formation | 380–400°C | Ring chlorination/cleavage | 30–50% |
| Nucleophilic F⁻ Displacement | 100–120°C | Ester hydrolysis | 10–25% |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7